molecular formula C11H24O2 B15182974 1-[1-(Isobutoxy)ethoxy]-3-methylbutane CAS No. 75048-15-6

1-[1-(Isobutoxy)ethoxy]-3-methylbutane

Cat. No.: B15182974
CAS No.: 75048-15-6
M. Wt: 188.31 g/mol
InChI Key: PFGKDSOUFDQBLI-UHFFFAOYSA-N
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Description

1-[1-(Isobutoxy)ethoxy]-3-methylbutane is an organic compound with the molecular formula C11H24O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structure, which includes an isobutoxy group and a methylbutane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Isobutoxy)ethoxy]-3-methylbutane typically involves the reaction of 3-methyl-1-butanol with isobutyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. Additionally, the process may be scaled up to produce large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Isobutoxy)ethoxy]-3-methylbutane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often involve reagents like hydrogen chloride (HCl) or bromine (Br2).

Major Products Formed

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products are alcohols and alkanes.

    Substitution: The major products depend on the substituent introduced, such as halides or amines.

Scientific Research Applications

1-[1-(Isobutoxy)ethoxy]-3-methylbutane has several applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[1-(Isobutoxy)ethoxy]-3-methylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-1-isobutoxy-3-methylbutane
  • 1-(1-Isobutoxyethoxy)-3-methylbutane

Uniqueness

1-[1-(Isobutoxy)ethoxy]-3-methylbutane is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

75048-15-6

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

3-methyl-1-[1-(2-methylpropoxy)ethoxy]butane

InChI

InChI=1S/C11H24O2/c1-9(2)6-7-12-11(5)13-8-10(3)4/h9-11H,6-8H2,1-5H3

InChI Key

PFGKDSOUFDQBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C)OCC(C)C

Origin of Product

United States

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